molecular formula C7H5Cl2N3 B2692787 4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine CAS No. 1601850-48-9

4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine

Cat. No.: B2692787
CAS No.: 1601850-48-9
M. Wt: 202.04
InChI Key: XJCWGZBQRGDBRK-UHFFFAOYSA-N
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Description

4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its fused pyrazole and pyridine rings, with chlorine atoms at the 4th and 5th positions and a methyl group at the 1st position. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine ring system . The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Solvent: Commonly used solvents include ethanol or acetic acid

    Catalyst: Trifluoracetic acid

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or continuous flow reactors: To ensure consistent reaction conditions and yield

    Purification: Typically involves recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride

    Coupling: Palladium catalysts and aryl boronic acids

Major Products

    Substituted Pyrazolopyridines: Depending on the nucleophile used in substitution reactions

    Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions

    Coupled Products: From Suzuki coupling reactions

Mechanism of Action

The mechanism of action of 4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives:

    Similar Compounds: 1H-Pyrazolo[3,4-b]pyridines, 2H-Pyrazolo[3,4-b]pyridines.

    Uniqueness: The presence of chlorine atoms at the 4th and 5th positions and a methyl group at the 1st position distinguishes it from other derivatives. These substitutions can significantly influence its biological activity and chemical reactivity.

Properties

IUPAC Name

4,5-dichloro-1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-12-7-4(2-11-12)6(9)5(8)3-10-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCWGZBQRGDBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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